L-Adenosine
Overview
Description
L-Adenosine is an organic compound that occurs widely in nature in the form of diverse derivatives. It consists of an adenine molecule attached to a ribose sugar via a β-N9-glycosidic bond. This compound is one of the four nucleoside building blocks of RNA, and its derivative, deoxyadenosine, is a building block of DNA. These nucleosides are essential for all life on Earth .
Mechanism of Action
Target of Action
L-Adenosine primarily targets the adenosine receptors, which are a family of G protein-coupled receptors (GPCRs). These receptors are classified into four subtypes: A1, A2A, A2B, and A3 . These receptors are widely distributed in almost all organs and tissues, playing a crucial role in various physiological processes .
Mode of Action
This compound interacts with its targets, the adenosine receptors, leading to various changes in cellular activity. It depresses the SA (sinoatrial) and AV (atrioventricular) nodal activity, antagonizing cAMP-mediated catecholamine stimulation of ventricular muscle . This results in negative chronotropy (decreased heart rate) and dromotropy (decreased conduction velocity). It acts as a direct agonist at specific cell membrane receptors (A1 & A2), where A1 is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue .
Biochemical Pathways
This compound affects several biochemical pathways. The cAMP-adenosine pathway is a significant mechanism mediated by ATP-binding cassette transporters that facilitate cAMP efflux and by specific ectoenzymes that convert cAMP to AMP (ecto-PDEs) and AMP to adenosine (ecto-nucleotidases such as CD73) . This pathway is operative in many cell types, including those of the airways .
Pharmacokinetics
This compound has very rapid metabolism by adenosine deaminase in red cells and the endothelial wall. Its half-life is less than 10 seconds, and its duration of action is approximately 30 seconds . It must be given intravenously for absorption . It is absorbed by red blood cells and endothelium .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to the ubiquitous distribution of adenosine receptors. Activation of A1 ARs reduces neuronal excitability and can have sedative, analgesic, and anticonvulsant effects . In the immune system, adenosine plays a key role in modulating inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, hypoxia-driven accumulation of extracellular adenosine results in the generation of an immunosuppressive niche that fuels tumor development . Furthermore, the four isoforms of ENT (1–4) transport nucleosides into or out of cell membranes based on adenosine concentrations, while the three isoforms of CNT (1–3) facilitate adenosine influx against a concentration gradient, using the sodium ion gradient as a source of energy .
Biochemical Analysis
Biochemical Properties
L-Adenosine interacts with various biomolecules, primarily through four types of G-protein coupled adenosine receptors: A1, A2A, A2B, and A3 . These receptors have different affinities for adenosine and distinct intracellular signal transduction pathways . The interaction of this compound with these receptors triggers a cascade of biochemical reactions that regulate numerous cellular functions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can reduce neuronal excitability, induce vasodilation of arteries, and regulate the immune response .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to adenosine receptors, leading to the activation or inhibition of various intracellular pathways . For example, the binding of this compound to A2A receptors activates adenylate cyclase, increasing the levels of cAMP and triggering a signaling cascade that influences gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, this compound can induce changes in the phosphorylation of certain proteins, affecting cellular functions . The stability and degradation of this compound, as well as its long-term effects on cellular function, are important aspects of its temporal effects .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in a study involving mice, it was found that the inhibition of FAK, a protein that interacts with this compound, blocked TNF-α-induced activation in aortic endothelial cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily produced from the metabolism of ATP, and its levels are tightly regulated . This compound can be generated intracellularly from the degradation of AMP or from the hydrolysis of S-adenosyl homocysteine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters. The equilibrative nucleoside transporters (ENTs) play a crucial role in the transport of this compound across the cell membrane .
Subcellular Localization
The subcellular localization of this compound and its receptors is critical for their function. For instance, Kv2.1, a voltage-gated K+ channel, has been found to mediate the spatial and functional coupling of L-type calcium channels and ryanodine receptors in mammalian neurons .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Adenosine can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the condensation of adenine with ribose in the presence of a catalyst. The reaction typically requires an acidic or neutral pH and is carried out at elevated temperatures to facilitate the formation of the glycosidic bond.
Industrial Production Methods: In industrial settings, this compound is often produced through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the nucleoside, which is then extracted and purified through a series of chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: L-Adenosine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form inosine, which involves the removal of an amino group.
Reduction: Reduction reactions can convert this compound to its corresponding deoxy form, deoxyadenosine.
Substitution: Substitution reactions can occur at the amino group or the ribose moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Inosine: Formed through oxidation.
Deoxyadenosine: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Scientific Research Applications
L-Adenosine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleoside analogs.
Biology: Plays a crucial role in cellular energy transfer as part of adenosine triphosphate (ATP) and adenosine diphosphate (ADP).
Medicine: Used in the treatment of certain cardiac arrhythmias and as a diagnostic agent in myocardial perfusion imaging.
Industry: Employed in the production of pharmaceuticals and as a biochemical reagent in research laboratories
Comparison with Similar Compounds
Inosine: Similar to L-Adenosine but lacks an amino group.
Deoxyadenosine: The deoxy form of this compound, lacking a hydroxyl group on the ribose.
Adenosine Monophosphate (AMP): A phosphorylated form of this compound.
Uniqueness: this compound is unique due to its role as a fundamental building block of RNA and its involvement in various biochemical processes. Its ability to bind to multiple receptor subtypes and mediate diverse physiological effects sets it apart from other nucleosides .
Properties
IUPAC Name |
(2S,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-DEGSGYPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-adenosine?
A1: this compound shares the same molecular formula and weight as its D-enantiomer, which is C10H13N5O4 and 267.24 g/mol, respectively.
Q2: How does this compound interact with adenosine receptors compared to D-adenosine?
A2: Research suggests that this compound exhibits weaker binding to adenosine receptors compared to D-adenosine. Docking calculations showed that this compound binding to S-adenosyl-L-homocysteine (AdoHcy) hydrolase is energetically less favorable and less specific than D-adenosine binding. [] Additionally, this compound showed no inhibitory effect on contractions of the guinea pig bladder, unlike D-adenosine which is known to have an inhibitory effect. []
Q3: Does this compound act as a substrate for any enzymes involved in adenosine metabolism?
A3: While this compound is not a substrate for mammalian adenosine kinase or adenosine deaminase, it is deaminated by Plasmodium falciparum adenosine deaminase (PfADA) and serves as a substrate for human deoxycytidine kinase. [, ] Interestingly, human deoxycytidine kinase exhibits an unusual preference for L-enantiomers of 2′,3′-dideoxyadenosine and 2′,3′-didehydro-2′,3′-dideoxyadenosine over their D- counterparts. []
Q4: How does the interaction of this compound with human deoxycytidine kinase compare to that of D-adenosine?
A4: this compound, along with other L-nucleoside analogues, acts as a substrate for human deoxycytidine kinase, demonstrating a lack of enantioselectivity for this enzyme. This implies that both L- and D- adenosine can be phosphorylated by human deoxycytidine kinase. [, ]
Q5: Does this compound exhibit any pharmacological activity?
A5: While generally less active than D-adenosine, this compound and its derivatives demonstrate some pharmacological activity. For instance, L-adenylyl 5′-(β, γ-methylene)-diphosphonate (L-AMP-PCP) contracts the guinea pig bladder more potently than its D-enantiomer, AMP-PCP, and is also resistant to degradation. [, ]
Q6: Are there potential applications for this compound in treating diseases?
A6: The unique interactions of this compound and its derivatives with certain enzymes, such as Plasmodium falciparum adenosine deaminase (PfADA) and human deoxycytidine kinase, make them potential candidates for further investigation in the context of malaria and viral infections, respectively. [, , ]
Q7: What is the significance of the interaction between this compound and the Plasmodium falciparum nucleoside transporter (PfNT1)?
A7: Plasmodium falciparum, the parasite responsible for malaria, relies on purine salvage from its host. The parasite's nucleoside transporter, PfNT1, exhibits the unusual ability to transport this compound. [] This characteristic makes PfNT1 a potential target for antimalarial drug development, as inhibiting this compound transport could disrupt purine acquisition and impact parasite survival.
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